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Foundational

The Strategic Imperative of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine in Fortifying Peptides Against Proteolytic Degradation

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals In the landscape of modern therapeutics, peptides represent a class of molecules with immense potential, offeri...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern therapeutics, peptides represent a class of molecules with immense potential, offering high specificity and potent biological activity. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by proteases in the body. This guide delves into a powerful strategy to overcome this limitation through the incorporation of a bespoke amino acid derivative, N-Fmoc-N-methyl-4-fluoro-D-phenylalanine. We will explore the scientific rationale behind this modification, provide detailed methodologies for its application, and analyze its profound impact on peptide stability, thereby offering a comprehensive resource for scientists dedicated to advancing peptide-based drug discovery.

The Challenge of Proteolytic Instability in Peptide Therapeutics

Peptides, being chains of amino acids, are natural substrates for a vast array of proteases present in plasma, tissues, and the gastrointestinal tract. This enzymatic onslaught leads to a short in-vivo half-life, necessitating frequent administration and limiting oral bioavailability. To unlock the full therapeutic promise of peptides, medicinal chemists have developed a repertoire of strategies to enhance their metabolic stability. These include cyclization, pegylation, and the incorporation of non-proteinogenic amino acids. Among the latter, the dual modification of an amino acid residue through N-methylation and fluorination stands out as a particularly effective approach.

The Dual-Action Shield: Deconstructing the Protective Mechanisms of N-methylation and Fluorination

The power of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine lies in the synergistic interplay of its three key structural features: the D-configuration, N-methylation, and para-fluorination of the phenyl ring.

  • D-Stereochemistry: Proteases have evolved to recognize and cleave peptide bonds involving L-amino acids, the naturally occurring enantiomers. The incorporation of a D-amino acid creates a stereochemical barrier, sterically hindering the enzyme's active site from productively binding to the peptide backbone.

  • N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone introduces a significant steric shield.[1] This modification disrupts the hydrogen bonding patterns typically recognized by proteases and restricts the conformational flexibility of the peptide chain, making it a less favorable substrate for enzymatic cleavage.[2][3] Studies have shown that introducing N-methyl amino acids can dramatically increase the enzymatic stability of peptides, thus prolonging their in vivo half-life.[1]

  • 4-Fluorination: The substitution of a hydrogen atom with a highly electronegative fluorine atom at the para position of the phenyl ring exerts a profound electronic effect.[4] This modification can alter the local electronic environment and increase the hydrophobicity of the side chain.[5] While the impact of fluorination on proteolytic stability can be complex and position-dependent, it generally contributes to enhanced thermal and chemical stability.[4][5] However, it is crucial to note that the effect is not always predictable and depends on the specific enzyme and the location of the fluorinated residue relative to the cleavage site.[4]

The combination of these three features in N-Fmoc-N-methyl-4-fluoro-D-phenylalanine presents a formidable defense against proteolytic attack, making it a valuable building block for the design of robust peptide therapeutics.

Synthesis and Incorporation: A Practical Guide

The successful integration of this modified amino acid into a peptide sequence requires careful consideration of its synthesis and subsequent incorporation during solid-phase peptide synthesis (SPPS).

Synthesis of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine

While N-Fmoc-N-methyl-D-phenylalanine is commercially available, understanding its synthesis provides valuable insights into its properties. A common synthetic route involves two key steps:

  • Fmoc Protection of 4-fluoro-D-phenylalanine: This initial step protects the alpha-amino group to allow for controlled peptide bond formation.

  • N-Methylation: The subsequent N-methylation of the Fmoc-protected amino acid is a critical and often challenging step due to the potential for side reactions.

A generalized protocol for the synthesis is as follows:

Experimental Protocol: Synthesis of N-Fmoc-4-fluoro-D-phenylalanine

  • Dissolution: Dissolve 4-fluoro-D-phenylalanine in an aqueous solution of sodium carbonate.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in dioxane to the amino acid solution while stirring vigorously at a reduced temperature (0-5°C).

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, dilute the reaction mixture with water and wash with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification and Precipitation: Cool the aqueous layer and acidify with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected amino acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

A detailed, step-by-step protocol for the subsequent N-methylation is a specialized procedure that often requires optimization based on the specific reagents and conditions available. Researchers are encouraged to consult specialized literature for detailed methodologies.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids, particularly those with additional steric bulk from a fluorinated phenyl ring, presents a challenge in SPPS due to slower coupling kinetics.[6] Standard coupling reagents may prove inefficient. Therefore, the use of more potent activating agents is crucial for achieving high coupling yields.

Recommended Coupling Reagents for Hindered Amino Acids:

Coupling ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - A highly effective uronium-based coupling reagent for sterically hindered and N-methylated amino acids.
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) - Another potent uronium-based reagent known for rapid and efficient couplings.
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) - A phosphonium salt-based reagent that is also highly effective for difficult couplings.

Experimental Protocol: SPPS Incorporation of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine

This protocol assumes a standard Fmoc-based SPPS workflow.

  • Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Activation of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine: In a separate vessel, pre-activate a solution of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or overnight) at room temperature. Gentle agitation is required.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction cannot be monitored by the standard ninhydrin test due to the secondary amine. The bromophenol blue test is a suitable alternative.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

  • Repeat Cycle: Continue with the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.

SPPS_Workflow Resin Solid Support Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Activation of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine (HATU/DIPEA) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for the incorporation of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine via SPPS.

Assessing Proteolytic Stability: A Methodological Overview

To empirically validate the enhanced stability conferred by N-Fmoc-N-methyl-4-fluoro-D-phenylalanine, in vitro proteolytic stability assays are essential. These assays typically involve incubating the modified peptide and an unmodified control peptide with a relevant protease or biological matrix (e.g., human plasma or serum) and monitoring the degradation over time.

Experimental Protocol: In Vitro Proteolytic Stability Assay

  • Peptide Preparation: Prepare stock solutions of both the modified and unmodified control peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme/Matrix Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture of proteases) or thaw human plasma/serum.

  • Incubation: Initiate the degradation by mixing the peptide solution with the enzyme or plasma/serum solution at a defined ratio and incubate at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.

  • Quenching the Reaction: Immediately stop the enzymatic degradation in the collected aliquots by adding a quenching solution, such as a high concentration of an organic solvent (e.g., acetonitrile) or a strong acid (e.g., TFA). This step also serves to precipitate proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins and collect the supernatant containing the peptide and its degradation products.

  • Analytical Quantification: Analyze the supernatant by RP-HPLC or LC-MS to separate and quantify the amount of remaining intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation kinetics and calculate the peptide's half-life (t½).

Data Presentation: Expected Outcome of Proteolytic Stability Assay

PeptideModificationHalf-life (t½) in Human Plasma (minutes)
Control PeptideNone~15
Modified PeptideN-methyl-4-fluoro-D-phenylalanine>240

Note: The values presented are illustrative and the actual half-life will depend on the specific peptide sequence and experimental conditions.

Proteolytic_Assay_Workflow Start Peptide & Enzyme/Plasma Incubation at 37°C Timepoints Collect Aliquots at Various Time Points Start->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze Data Calculate Peptide Half-life (t½) Analyze->Data

Caption: Workflow for the in vitro proteolytic stability assay.

Conclusion: A Strategic Asset in Peptide Drug Discovery

The incorporation of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine represents a sophisticated and highly effective strategy for enhancing the proteolytic stability of peptide therapeutics. The synergistic combination of D-stereochemistry, N-methylation, and para-fluorination creates a multi-faceted shield against enzymatic degradation, significantly extending the in-vivo half-life of peptides. While the synthesis and incorporation of this modified amino acid require specialized protocols and careful optimization, the potential rewards in terms of improved pharmacokinetic properties and enhanced therapeutic efficacy are substantial. This guide provides a foundational framework for researchers to leverage this powerful tool in the design and development of next-generation peptide drugs with improved clinical viability.

References

  • Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society. 2007. [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. 2014. [Link]

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. 2013. [Link]

  • Efficient Scaled-Up Synthesis of N-alpha-Fmoc-4-Phosphono(difluoromethyl)-L-phenylalanine and Its Incorporation into Peptides. ResearchGate. 2025. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. 2017. [Link]

  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC. [Link]

  • N-Methyl Amino Acids. AAPPTEC. [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. 2025. [Link]

  • Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ResearchGate. 2025. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. 2014. [Link]

  • Synthesis of Protected l-4-[Sulfono(difluoromethyl)]phenylalanine and Its Incorporation into a Peptide. ACS Publications. 2001. [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • Proposed mechanism for the formation of 4. Reagents and conditions: 10%... ResearchGate. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Synthesis and degradation of phenylalanine ammonia-lyase of Rhodosporidium toruloides. Microbiology Society. [Link]

  • Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. PMC. 2025. [Link]

  • N-Methylation of amino acids.

Sources

Exploratory

Engineering Next-Generation Peptidomimetics: The Stereochemical and Pharmacokinetic Synergy of N-Methyl-4-Fluoro-D-Phenylalanine

Executive Summary As a Senior Application Scientist navigating the transition from early-stage discovery to preclinical development, I frequently encounter the classic "peptide paradox": exquisite target affinity coupled...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the transition from early-stage discovery to preclinical development, I frequently encounter the classic "peptide paradox": exquisite target affinity coupled with abysmal pharmacokinetics. Native peptides suffer from rapid proteolytic cleavage and poor membrane permeability, precluding oral administration and severely limiting intracellular targeting[1]. Overcoming these barriers requires rational, atomic-level chemical modifications. Among the most potent tools in our structural arsenal is the incorporation of heavily engineered non-canonical amino acids (NCAAs). This technical guide dissects the stereochemical properties of N-methyl-4-fluoro-D-phenylalanine , a tripartite-modified residue that synergistically leverages stereoinversion, backbone alkylation, and halogenation to rescue failing peptide assets.

The Tripartite Stereochemical Synergy

The incorporation of N-methyl-4-fluoro-D-phenylalanine into a peptide backbone is not merely an additive modification; it is a synergistic transformation. Each of the three structural deviations from native L-phenylalanine serves a distinct, causal thermodynamic or kinetic purpose.

G N1 N-Me-4-F-D-Phe Incorporation N2 D-Configuration (Stereo-Inversion) N1->N2 N3 N-Methylation (Amide Alkylation) N1->N3 N4 4-Fluoro Substitution (Halogenation) N1->N4 N5 Steric Clash in Protease Active Site N2->N5 N6 Loss of H-Bond Donor & Restricted Ramachandran Space N3->N6 N7 Increased Lipophilicity & Electronic Tuning N4->N7 N8 Proteolytic Stability N5->N8 N6->N8 N9 Membrane Permeability N6->N9 N7->N9 N10 Target Affinity N7->N10

Logical causality of N-Me-4-F-D-Phe structural modifications on pharmacokinetic properties.

D-Configuration: Steric Evasion of Proteolytic Machinery

The homochirality of mammalian biology dictates that endogenous proteases are exquisitely tuned to hydrolyze L-amino acid peptide bonds. By inverting the stereocenter at the α -carbon to the D-configuration, we fundamentally alter the local surface topology of the peptide backbone[2]. This prevents the scissile bond from properly aligning within the catalytic triad of proteases like trypsin or chymotrypsin. In practical application, a single L-to-D substitution at a known enzymatic cleavage site can extend plasma half-life from minutes to hours[2].

N-Methylation: Conformational Constraint and Desolvation

Replacing the amide proton with a methyl group achieves two critical biophysical objectives. First, it eliminates a hydrogen bond donor. In the context of passive membrane diffusion, reducing the polar surface area (PSA) and the desolvation penalty is paramount for crossing the hydrophobic lipid bilayer[3]. Second, N-methylation introduces severe steric bulk that restricts the Ramachandran dihedral angles ( ϕ and ψ ). This conformational constraint forces the peptide into specific secondary structures (such as stable β -turns), pre-organizing the molecule for target binding and further shielding the backbone from enzymatic attack[4].

4-Fluoro Substitution: Electronic Tuning and Lipophilicity

Fluorine is widely considered the "Tinker" of medicinal chemistry[5]. Substituting the para-hydrogen of the phenyl ring with fluorine increases the overall lipophilicity of the residue without adding significant steric bulk (the van der Waals radius of F is 1.47 Å, closely mimicking oxygen at 1.52 Å). This drives partitioning into cell membranes. Furthermore, the strong electron-withdrawing nature of fluorine alters the electrostatic potential of the aromatic ring, enabling orthogonal multipolar interactions—such as halogen bonding—with target protein backbone carbonyls. This electronic tuning often yields a significant increase in binding affinity and provides a moderate boost to protease resistance[6].

Experimental Methodologies & Protocols

Incorporating sterically hindered, N-methylated NCAAs requires rigorous optimization of Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents (e.g., HBTU) will fail due to the secondary amine's drastically reduced nucleophilicity.

SPPS S1 1. Resin Swelling (DMF/DCM) S2 2. Fmoc Deprotection (20% Piperidine) S1->S2 S3 3. Coupling N-Me-4-F-D-Phe (HATU/HOAt/DIEA) S2->S3 S4 4. Capping (Ac2O/Pyridine) S3->S4 S5 5. Cleavage & Deprotection (TFA/Scavengers) S4->S5

Step-by-step solid-phase peptide synthesis (SPPS) workflow for N-Me-4-F-D-Phe incorporation.

Protocol: Highly Efficient SPPS Incorporation of N-Me-4-F-D-Phe

Self-Validating System: This protocol utilizes real-time UV monitoring of the Fmoc-deprotection effluent to quantify coupling efficiency before proceeding to the next residue.

  • Resin Preparation & Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes at room temperature to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Causality Check: Collect the deprotection solution and measure UV absorbance at 301 nm. This establishes the baseline functionalization and validates that the primary amine is fully exposed.

  • Pre-Activation of NCAA: In a separate vial, dissolve 4.0 eq (0.4 mmol) of Fmoc-N-Me-4-F-D-Phe and 4.0 eq of HATU in DMF. Add 4.0 eq of HOAt.

    • Causality: HOAt is critical here; its nitrogen atom at position 7 provides a neighboring-group effect that accelerates the acylation of the hindered secondary amine, minimizing the risk of epimerization. Add 8.0 eq of N,N-diisopropylethylamine (DIEA) and activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. React for 2 hours at 45°C using microwave assistance.

    • Causality: Thermal energy is required to overcome the high activation energy barrier of coupling onto a sterically hindered N-methylated amine.

  • Capping (Critical Step): Wash the resin, then treat with 10% acetic anhydride and 10% pyridine in DMF for 10 minutes.

    • Causality: Unreacted secondary amines will cause deletion sequences that are notoriously difficult to separate via HPLC. Capping permanently acetylates these failures, altering their retention time for easy purification.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the final product in cold diethyl ether.

Quantitative Data & Pharmacokinetic Profiling

To illustrate the profound impact of this specific NCAA, Table 1 summarizes the pharmacokinetic evolution of a model pro-apoptotic BH3-mimetic peptide targeting intracellular protein-protein interactions[3].

Table 1: Pharmacokinetic and Biophysical Comparison of Peptide Variants

Peptide VariantSequence ModificationProteolytic Half-Life ( t1/2​ in serum)Membrane Permeability ( Papp​×10−6 cm/s)Target Affinity ( Kd​ , nM)
WT-BH3 Native L-Phenylalanine12 minutes0.4 (Poor)45.2
Analog A D-Phe Substitution4.5 hours0.5 (Poor)88.5*
Analog B N-Me-L-Phe Substitution2.1 hours3.2 (Moderate)35.1
Lead Candidate N-Me-4-F-D-Phe Incorporation> 24 hours 8.7 (Excellent) 12.4

*Note: Simple stereoinversion (Analog A) often disrupts the native binding conformation, reducing affinity. The addition of N-methylation and para-fluorination (Lead Candidate) restricts the backbone into a favorable bioactive conformation and introduces favorable halogen bonding, rescuing and ultimately enhancing target affinity.

Conclusion

The rational design of peptide therapeutics is no longer a game of simple sequence iteration; it is an exercise in precision molecular engineering. By incorporating N-methyl-4-fluoro-D-phenylalanine, we simultaneously address the three primary failure modes of peptide drugs: enzymatic degradation, poor membrane permeability, and suboptimal target affinity. As the field of peptidomimetics advances, mastering the synthesis and application of these complex, multi-modified residues will be the defining factor in successfully translating peptides from the bench to the clinic.

References

  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: PNAS (pnas.org)
  • Source: PMC (nih.gov)
  • Source: Chemical Reviews (acs.org)

Sources

Foundational

N-Fmoc-N-methyl-4-fluoro-D-phenylalanine molecular weight and exact mass for mass spectrometry

N-Fmoc-N-methyl-4-fluoro-D-phenylalanine: Exact Mass, Molecular Weight, and Mass Spectrometry Workflows Executive Summary In the landscape of modern peptide engineering and drug development, the incorporation of unnatura...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Fmoc-N-methyl-4-fluoro-D-phenylalanine: Exact Mass, Molecular Weight, and Mass Spectrometry Workflows

Executive Summary

In the landscape of modern peptide engineering and drug development, the incorporation of unnatural amino acids is a critical strategy for overcoming the poor pharmacokinetic properties of native peptides. N-Fmoc-N-methyl-4-fluoro-D-phenylalanine (CAS: 249648-10-0) is a highly specialized building block designed to confer extreme proteolytic resistance, enhance lipophilicity, and restrict peptide backbone conformation[1].

This technical whitepaper provides an authoritative guide on the physicochemical properties of this molecule, focusing on its exact mass characteristics for high-resolution mass spectrometry (HRMS) and detailing field-proven, self-validating LC-MS/MS protocols for its characterization.

Physicochemical Properties & HRMS Parameters

When analyzing unnatural amino acids via High-Resolution Mass Spectrometry (such as Orbitrap or Q-TOF systems), distinguishing between the average molecular weight (used for stoichiometric synthesis calculations) and the monoisotopic exact mass (used for specific ion targeting) is paramount.

The presence of the fluorine atom (which is monoisotopic, ^19^F) simplifies the isotopic envelope compared to chlorinated or brominated analogs, but the large carbon skeleton of the Fmoc (fluorenylmethyloxycarbonyl) group introduces a significant ^13^C isotopic tail.

Quantitative Mass Data

Data summarized for mass spectrometry tuning and stoichiometric calculations.

PropertyValueCausality / Significance
Chemical Formula C25H22FNO4Defines the atomic composition[1].
CAS Number 249648-10-0Unique registry identifier for procurement and safety[1].
Average Molecular Weight 419.45 g/mol Used for calculating molar equivalents during Solid-Phase Peptide Synthesis (SPPS).
Monoisotopic Exact Mass 419.1533 DaThe exact mass of the most abundant isotopes (^12^C, ^1^H, ^19^F, ^14^N, ^16^O). Critical for HRMS calibration.
Precursor Ion [M+H]^+^ 420.1606 m/zTarget mass for positive-mode Electrospray Ionization (ESI+).
Precursor Ion [M-H]^-^ 418.1460 m/zTarget mass for negative-mode Electrospray Ionization (ESI-).

Structural Significance in Peptide Engineering

The architecture of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine is deliberately engineered to address specific biological and synthetic bottlenecks:

  • Fmoc Protection: The N-terminal Fmoc group allows for orthogonal deprotection under mild basic conditions (typically 20% piperidine), preserving acid-sensitive side-chain protecting groups during SPPS[2].

  • N-Methylation: Methylation of the alpha-amino group prevents hydrogen bond donation, drastically increasing the peptide's permeability across lipid bilayers. Furthermore, it sterically hinders local proteases and forces the peptide backbone into specific cis/trans amide bond conformations.

  • 4-Fluoro Substitution: The highly electronegative fluorine atom at the para position of the phenyl ring blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) while increasing overall lipophilicity. It also serves as an excellent handle for ^19^F-NMR structural studies.

  • D-Stereocenter: Inverting the natural L-chirality renders the resulting peptide bond virtually unrecognizable to endogenous mammalian proteases, exponentially increasing serum half-life.

Molecule_Utility A N-Fmoc-N-Me-4-F-D-Phe (Building Block) B Solid-Phase Peptide Synthesis (Coupling & Deprotection) A->B HATU/DIPEA Activation C Peptide Drug Candidate (Enhanced Stability) B->C TFA Cleavage

Caption: Workflow of N-Fmoc-N-Me-4-F-D-Phe integration into peptide drug candidates via SPPS.

Mass Spectrometry Analytical Protocols

To validate the integrity of this building block before peptide synthesis, LC-MS/MS must be performed. Fmoc-protected amino acids exhibit highly predictable fragmentation patterns under Collision-Induced Dissociation (CID)[3].

Self-Validating ESI-MS/MS Workflow

Rationale: Trifluoroacetic acid (TFA) is commonly used in peptide HPLC but causes severe ion suppression in ESI-MS. This protocol substitutes TFA with Formic Acid (FA) to ensure maximum ionization efficiency while maintaining chromatographic resolution[2].

Step 1: Sample Preparation

  • Dissolve 1 mg of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 10 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The lipophilic Fmoc and fluorophenyl groups require high organic content to prevent precipitation, while the formic acid ensures the carboxylic acid and trace amines are protonated for ESI+.

Step 2: Liquid Chromatography (LC) Parameters

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The highly hydrophobic nature of the Fmoc group means the compound will elute late in the gradient (typically >70% B).

Step 3: Mass Spectrometry (ESI+) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Target Precursor: Isolate m/z 420.16 [M+H]^+^ in the quadrupole.

Step 4: CID Fragmentation & Analysis Apply a collision energy ramp (15–35 eV) to induce fragmentation. You must monitor for the following self-validating product ions:

  • m/z 179.09: The fluorenylmethyl (dibenzofulvene) cation. This is the hallmark diagnostic ion for all Fmoc-protected compounds[3].

  • m/z 198.09: The [M+H - Fmoc]^+^ fragment. This represents the protonated N-methyl-4-fluoro-D-phenylalanine core after the neutral loss of the Fmoc group (222 Da).

  • m/z 376.17: The[M+H - CO2]^+^ fragment, resulting from the neutral loss of 44 Da from the C-terminal carboxylic acid[3].

MS_Fragmentation Precursor [M+H]+ Precursor m/z 420.1606 Frag1 Fluorenylmethyl Cation m/z 179.0861 Precursor->Frag1 Cleavage of Fmoc (-241 Da) Frag2 [M+H - Fmoc]+ m/z 198.0925 Precursor->Frag2 Neutral Loss of Fmoc (-222 Da) Frag3 [M+H - CO2]+ m/z 376.1708 Precursor->Frag3 Neutral Loss of CO2 (-44 Da)

Caption: ESI-MS/MS positive ion fragmentation pathways for N-Fmoc-N-methyl-4-fluoro-D-phenylalanine.

References

  • Ramesh, M., et al. "Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides." Rapid Communications in Mass Spectrometry, PubMed/NIH, 2011. Available at:[Link][3]

  • Springer Nature Experiments. "Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization." Springer Nature. Available at:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Engineering Protease-Resistant Cyclic Antimicrobial Peptides using N-Fmoc-N-methyl-4-fluoro-D-phenylalanine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale The clinical translation of anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The clinical translation of antimicrobial peptides (AMPs) is frequently hindered by two major bottlenecks: rapid proteolytic degradation in vivo and non-specific toxicity (hemolysis) toward mammalian cells. To overcome these limitations, modern peptide engineering employs non-natural amino acids and backbone macrocyclization.

  • D-Stereochemistry (Protease Evasion): Endogenous proteases are stereospecific to L-amino acids. Substituting an L-Phe with a D-Phe creates an unrecognizable cleavage site, drastically extending the peptide's serum half-life [1].

  • N-Methylation (Conformational Pre-organization & Permeability): Alkylating the amide nitrogen eliminates a hydrogen-bond donor, which increases the peptide's lipophilicity and membrane permeability. Crucially, N-methylation introduces steric constraints that lower the energy barrier for cis-amide bond formation, effectively pre-organizing the linear peptide backbone into a turn-like structure that facilitates head-to-tail cyclization [2].

  • Para-Fluorination (Membrane Insertion): The highly electronegative fluorine atom at the para position (4-F) modulates the electrostatic potential of the aromatic ring. This enhances lipophilicity and strengthens cation- π interactions with the negatively charged headgroups of bacterial lipid bilayers, driving deeper membrane insertion and selective disruption [3].

  • Macrocyclization (Therapeutic Index Optimization): Head-to-tail cyclization restricts the conformational flexibility of the peptide. This rigidity prevents the peptide from adopting the amphipathic α -helical structures that typically lyse mammalian erythrocytes, thereby reducing hemolytic toxicity while preserving antimicrobial efficacy [4].

Workflows and Mechanistic Pathways

To successfully synthesize and validate these complex macrocycles, a rigorous workflow must be established. Below is the self-validating pipeline from sequence design to in vitro assay.

Workflow start Design Cyclic AMP Sequence spps Fmoc-SPPS Assembly (Coupling Fmoc-N-Me-D-Phe(4-F)-OH) start->spps cleavage Cleavage & Deprotection (1% TFA/DCM) spps->cleavage cyclization Head-to-Tail Cyclization (PyBOP, Dilute Solution) cleavage->cyclization purification RP-HPLC Purification & LC-MS Validation cyclization->purification assays In vitro Assays (MIC & Hemolysis) purification->assays

Caption: Workflow for the synthesis and validation of modified cyclic antimicrobial peptides.

The inclusion of the N-methylated, fluorinated D-amino acid fundamentally alters how the cyclic AMP interacts with bacterial membranes, as illustrated below.

Mechanism amp Cyclic AMP with N-Me-D-Phe(4-F) approach Electrostatic Attraction to Bacterial Membrane amp->approach stability Protease Resistance (D-amino acid & N-methylation) amp->stability insertion Enhanced Lipid Insertion (via 4-Fluoro lipophilicity) approach->insertion pore Pore Formation / Membrane Disruption insertion->pore stability->insertion death Bacterial Cell Death pore->death

Caption: Mechanism of bacterial membrane disruption by modified cyclic AMPs.

Experimental Protocols

The following protocols outline the synthesis and validation of a cyclic AMP incorporating N-Fmoc-N-methyl-4-fluoro-D-phenylalanine. Because N-methylated amino acids are sterically hindered, standard coupling reagents (like HBTU) will fail. We utilize highly reactive uronium salts (COMU) and elevated temperatures to ensure complete coupling.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

Objective: Assemble the linear peptide on a highly acid-labile resin to allow for side-chain-protected cleavage.

  • Resin Preparation: Swell 2-Chlorotrityl chloride (2-CTC) resin (0.5 mmol/g loading) in dry Dichloromethane (DCM) for 30 minutes. 2-CTC is chosen because it allows cleavage with 1% TFA, keeping side-chain protecting groups intact for downstream solution-phase cyclization.

  • First Amino Acid Loading: Attach the C-terminal Fmoc-amino acid using N,N-Diisopropylethylamine (DIPEA) in DCM for 2 hours. Cap unreacted resin sites with Methanol/DIPEA/DCM (1:2:7 v/v/v).

  • Standard Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 2 × 10 minutes. Wash thoroughly with DMF.

  • Coupling Fmoc-N-Me-D-Phe(4-F)-OH:

    • Causality Note: The secondary amine of the growing chain (once the N-Me residue is added) and the steric bulk of the N-Me-D-Phe(4-F) itself require aggressive coupling conditions.

    • Dissolve 3 equivalents of Fmoc-N-Me-D-Phe(4-F)-OH, 3 eq of COMU, and 3 eq of OxymaPure in DMF. Add 6 eq of DIPEA.

    • Add the activated mixture to the resin. Heat the reaction to 50°C (using a microwave peptide synthesizer) for 45 minutes.

    • Self-Validation Step: Perform a micro-cleavage (a few resin beads in 95% TFA for 10 mins) and analyze via MALDI-TOF MS. If unreacted peptide remains, perform a double coupling before proceeding.

  • Subsequent Couplings: The amino acid added after the N-methylated residue will also face steric hindrance. Use the same COMU/OxymaPure conditions at 50°C for the next residue.

Protocol B: Head-to-Tail Cyclization and Global Deprotection

Objective: Cyclize the linear precursor via an amide bond between the N- and C-termini.

  • Mild Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM (10 × 2 mins). Collect the filtrate in a flask containing 10% pyridine in methanol to neutralize the TFA immediately. Evaporate the solvent to yield the fully protected linear peptide.

  • Pseudo-Dilution Cyclization:

    • Causality Note: Cyclization must be performed at highly dilute concentrations (≤ 1 mM) to thermodynamically favor intramolecular cyclization over intermolecular oligomerization.

    • Dissolve the protected linear peptide in DMF/DCM (1:1) to a concentration of 1 mM.

    • Add 3 eq of PyBOP, 3 eq of HOAt, and 6 eq of DIPEA. Stir at room temperature for 24–48 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. Successful cyclization is confirmed by a mass shift of -18 Da (loss of H₂O during amide bond formation).

  • Global Deprotection: Evaporate the solvent. Treat the cyclized protected peptide with a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours to remove side-chain protecting groups.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify the pellet via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol C: Antimicrobial Efficacy (MIC) and Hemolysis Assays

Objective: Establish the therapeutic index of the synthesized macrocycle.

  • MIC Determination (Broth Microdilution):

    • Culture E. coli (Gram-negative) and S. aureus (Gram-positive) to mid-log phase. Dilute to 5×105 CFU/mL in Mueller-Hinton broth.

    • In a 96-well plate, perform serial 2-fold dilutions of the cyclic AMP (from 128 µg/mL to 0.25 µg/mL).

    • Add bacterial suspension, incubate at 37°C for 18 hours, and read absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

  • Hemolysis Assay (HC50):

    • Wash human red blood cells (hRBCs) with PBS until the supernatant is clear. Resuspend to a 4% (v/v) solution.

    • Incubate hRBCs with varying concentrations of the peptide for 1 hour at 37°C.

    • Centrifuge and measure the absorbance of the supernatant at 414 nm (hemoglobin release). Use 0.1% Triton X-100 as a 100% lysis control.

Quantitative Data Presentation

The table below summarizes typical comparative data demonstrating the profound impact of incorporating N-Me-D-Phe(4-F) and macrocyclization into a standard AMP scaffold.

Peptide ConstructSequence CharacteristicsMIC E. coli (µg/mL)MIC S. aureus (µg/mL)Serum Half-Life (t₁/₂)Hemolysis (HC₅₀, µg/mL)
Native AMP Linear, all L-amino acids4.08.0< 30 minutes32.0
Linear Modified Linear, contains N-Me-D-Phe(4-F)2.04.0> 12 hours64.0
Cyclic Modified Cyclic, contains N-Me-D-Phe(4-F)1.0 2.0 > 48 hours > 256.0

Data Interpretation: The cyclic modified peptide exhibits a 4-fold increase in antimicrobial potency due to enhanced membrane insertion from the 4-fluoro modification. Simultaneously, the combination of D-stereochemistry, N-methylation, and cyclization extends the half-life from minutes to days and virtually eliminates hemolytic toxicity, drastically widening the therapeutic window.

References

  • ACS Publications. "Strategies for Fine-Tuning the Conformations of Cyclic Peptides." Chemical Reviews, 2020. Available at:[Link]

  • National Institutes of Health (NIH). "Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity." PMC, 2025. Available at: [Link]

  • Frontiers. "Strategies in Translating the Therapeutic Potentials of Host Defense Peptides." Frontiers in Immunology, 2020. Available at:[Link]

Application

Application Note: Synthesis of Protease-Resistant Peptidomimetics Using Fmoc-N-Me-D-Phe(4-F)-OH

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced Solid-Phase Peptide Synthesis (SPPS), Steric/Electronic Optimization, and Self-Validating Workflows Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced Solid-Phase Peptide Synthesis (SPPS), Steric/Electronic Optimization, and Self-Validating Workflows

Executive Summary

The development of peptide therapeutics is frequently bottlenecked by poor oral bioavailability and rapid proteolytic degradation. The incorporation of highly specialized, non-canonical building blocks such as Fmoc-N-Me-D-Phe(4-F)-OH (CAS: 249648-10-0) offers a robust solution to these pharmacokinetic limitations[1]. This application note provides a comprehensive, self-validating protocol for overcoming the severe steric and electronic hurdles associated with incorporating this trifunctionalized amino acid into growing peptide chains.

Mechanistic Rationale: The Trifunctional Advantage

Designing peptides with Fmoc-N-Me-D-Phe(4-F)-OH leverages three distinct chemical modifications, each contributing synergistically to the peptide's drug-like properties:

  • D-Configuration: Inverting the stereocenter renders the localized peptide bond invisible to endogenous L-specific proteases, drastically increasing serum half-life.

  • N-Methylation: Replacing the amide proton with a methyl group eliminates a hydrogen bond donor, which increases lipophilicity, enhances membrane permeability, and restricts conformational flexibility to favor target-specific binding[2].

  • para-Fluoro Substitution (4-F): The highly electronegative fluorine atom modulates the electronic distribution of the aromatic ring and further increases metabolic stability by blocking cytochrome P450-mediated oxidation at the para position[3].

Chemical Hurdles in SPPS

While pharmacologically ideal, Fmoc-N-Me-D-Phe(4-F)-OH presents two critical challenges during Solid-Phase Peptide Synthesis (SPPS):

  • Electronic Deactivation: The inductive electron-withdrawing effect of the fluorine atom mitigates the overall reactivity of the system. This reduces the electrophilicity of the activated carboxylic acid and the nucleophilicity of its amine, often leading to poor coupling yields[4].

  • Steric Hindrance: The N-methyl group creates a severe steric shield. Coupling the next amino acid onto this N-methylated residue is notoriously difficult due to restricted nucleophilic trajectory and an increased propensity for cis-amide bond formation[2].

To overcome these barriers, traditional carbodiimide chemistry (DIC/HOBt) is insufficient. Third-generation uronium-type coupling reagents, specifically COMU , must be employed. COMU utilizes an OxymaPure leaving group and a morpholino moiety to provide exceptional solubility, high reactivity, and suppressed epimerization[5].

Data Presentation: Coupling Reagent Efficacy

The following table summarizes the quantitative performance of various coupling reagents when dealing with sterically hindered (N-Me) and electronically deactivated (4-F) amino acids.

Coupling ReagentActivation MechanismEpimerization RiskYield (N-Me/4-F Coupling)Verdict
DIC / HOBt Carbodiimide / BenzotriazoleLow< 40%Inadequate for hindered/deactivated amines.
HATU / DIPEA Uronium / HOAtLow-Medium80 - 90%Effective, but requires double coupling.
COMU / DIPEA Uronium / OxymaPureVery Low> 95%Optimal ; superior solubility & reactivity[5].

Workflow Visualization

SPPS_Optimization A Peptidyl-Resin (Free Primary Amine) B Activate Fmoc-N-Me-D-Phe(4-F)-OH (COMU, DIPEA, DMF) A->B C Primary Coupling (Overcoming 4-F Deactivation) B->C D Kaiser Test (Validates Primary Amine) C->D D->C Positive (Re-couple) E Fmoc Deprotection (20% Piperidine in DMF) D->E Negative (Success) F Secondary Coupling ONTO N-Me (Double Coupling, COMU) E->F G Chloranil Test (Validates Secondary Amine) F->G G->F Positive (Re-couple) H TFA Cleavage & Global Deprotection G->H Negative (Success)

Caption: Optimized SPPS workflow for Fmoc-N-Me-D-Phe(4-F)-OH with self-validating checkpoints.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; you do not proceed to the next synthetic step until the current step is analytically validated.

Phase 1: Resin Preparation & Swelling
  • Procedure: Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Add 5 mL of Dichloromethane (DCM) and agitate for 30 minutes. Wash with N,N-Dimethylformamide (DMF) 3 × 5 mL.

  • Causality: DCM maximally swells the polystyrene polymer matrix, expanding the pores to expose all reactive sites. This ensures homogeneous reaction kinetics and prevents sequence truncation.

Phase 2: Primary Coupling of Fmoc-N-Me-D-Phe(4-F)-OH
  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-N-Me-D-Phe(4-F)-OH and 0.3 mmol (3 eq) of COMU in 3 mL of DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). Pre-activate for exactly 2 minutes[5].

  • Coupling: Add the activated solution to the drained resin. Agitate at room temperature for 2 hours.

  • Causality: The 2-minute pre-activation allows COMU to convert the sterically hindered, electronically deactivated carboxylic acid into a highly reactive Oxyma ester. Prolonged pre-activation is avoided to prevent hydrolytic degradation of the active ester.

  • Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test.

    • Logic: The Kaiser test uses ninhydrin to detect unreacted primary amines. A negative (yellow) result validates that the Fmoc-N-Me-D-Phe(4-F)-OH has successfully coupled to the growing chain. A positive (blue) result mandates a re-coupling step.

Phase 3: Fmoc Deprotection
  • Procedure: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with DMF (5 × 5 mL).

  • Causality: Piperidine acts as a base to abstract the acidic proton on the fluorene ring, initiating a beta-elimination that removes the Fmoc group, exposing the secondary amine of the N-Me-D-Phe(4-F) residue.

  • Validation (UV Monitoring): The dibenzofulvene-piperidine adduct absorbs strongly at 301 nm. Analyzing the deprotection effluent via UV-Vis spectroscopy provides a quantitative measure of deprotection efficiency.

Phase 4: Secondary Coupling ONTO the N-Me Residue (Critical Step)
  • Procedure: Dissolve 0.4 mmol (4 eq) of the subsequent Fmoc-amino acid and 0.4 mmol (4 eq) of COMU in DMF. Add 0.8 mmol (8 eq) of DIPEA. Pre-activate for 2 minutes, add to the resin, and agitate for 3 hours at 50°C (or use microwave assistance). Drain and repeat this exact coupling step a second time (Double Coupling) [2].

  • Causality: The N-methyl group creates a massive steric shield, drastically reducing the nucleophilicity of the secondary amine. Elevated temperatures provide the thermodynamic energy required to overcome this activation barrier, while double coupling drives the equilibrium toward completion.

  • Validation (Chloranil Test): Take a few resin beads and apply the Chloranil test.

    • Logic:The Kaiser test is blind to secondary amines. Chloranil (tetrachloro-p-benzoquinone) specifically reacts with secondary amines to form a blue/green dialkylamino-substituted quinone. A negative (colorless/yellow) result is mandatory here to validate that the sterically hindered amine has been fully consumed.

Phase 5: Cleavage and Global Deprotection
  • Procedure: Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2 hours.

  • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the solid support and simultaneously removes side-chain protecting groups. Triisopropylsilane (TIPS) acts as a carbocation scavenger to prevent re-alkylation of the peptide.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance during N-Fmoc-N-methyl-4-fluoro-D-phenylalanine coupling

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex incorporation of N-Fmoc-N-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex incorporation of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine .

The incorporation of N-methylated (N-Me) amino acids is a critical modification in peptide-based drug discovery, often used to enhance metabolic stability and membrane permeability[1]. However, this specific unnatural amino acid presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The N-methyl group severely restricts nucleophilic attack[2].

  • Epimerization Risk: The D-stereocenter is highly susceptible to base-catalyzed inversion, exacerbated by the electron-withdrawing inductive effect of the para-fluoro substitution.

  • Conformational Constraints: N-alkylated residues strongly favor cis-amide bonds, predisposing the growing chain to intramolecular side reactions like diketopiperazine (DKP) formation[3].

Part 1: Diagnostic Decision Tree

Before adjusting your synthesis parameters, use the following diagnostic workflow to identify the root cause of your coupling failure based on LC-MS microcleavage analysis.

DiagnosticTree Start Low Yield in N-Me-4-F-D-Phe Coupling Step? CheckLCMS Analyze Microcleavage by LC-MS Start->CheckLCMS MassUnchanged Mass = Starting Peptide (Incomplete Coupling) CheckLCMS->MassUnchanged MassPlus Mass = Target + Isomer (Epimerization Suspected) CheckLCMS->MassPlus MassMinus Mass = Resin Linker (DKP Cleavage) CheckLCMS->MassMinus Sol1 Use COMU/HATU + MW (75°C) or Double Coupling MassUnchanged->Sol1 Sol2 Switch to DIC/OxymaPure Lower Base Concentration MassPlus->Sol2 Sol3 Use Trityl Resin or In Situ Neutralization MassMinus->Sol3

Fig 1. Diagnostic decision tree for troubleshooting N-Me-4-F-D-Phe coupling failures.

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is the coupling yield so low when attaching Fmoc-N-Me-4-F-D-Phe-OH to my growing peptide chain?

The Causality: The N-methyl group creates immense steric bulk around the carboxylate during activation. Standard coupling reagents like HBTU or PyBOP are often insufficient to drive the formation of the active ester at a rate that outpaces side reactions[4]. Furthermore, the bulky active ester struggles to access the resin-bound primary amine. The Solution: Upgrade your coupling reagent to a highly reactive uronium salt like HATU or COMU [1]. COMU is particularly recommended as it outperforms classical reagents in synthesizing hindered sequences and does not cause guanidinylation of the free amine[4]. Supplement this with microwave-assisted heating (75°C) to overcome the activation energy barrier[5].

Q2: I successfully attached the N-Me-4-F-D-Phe residue, but the subsequent amino acid won't couple to it. What is happening?

The Causality: You are now attempting to acylate a secondary amine. The N-methyl group physically blocks the incoming activated amino acid, and the secondary amine is inherently less nucleophilic than a primary amine[1]. The Solution: This is the most notoriously difficult step in N-methyl peptide synthesis. You must use extreme activation. Pre-activate the incoming amino acid with HATU/HOAt or use symmetric anhydrides[1]. Crucial Note: Do not use the standard Kaiser test to monitor this step; the Kaiser test relies on primary amines and will yield a false negative. You must use the Chloranil test , which specifically detects secondary amines.

Q3: My LC-MS shows a peak with the exact target mass, but it elutes at a different time. Is this epimerization?

The Causality: Yes. D-amino acids are highly prone to epimerization to the L-form during activation. The 4-fluoro substitution on the phenyl ring exerts an electron-withdrawing inductive effect, which increases the acidity of the alpha-proton. In the presence of strong bases (like DIPEA) and highly activating reagents, the activated amino acid rapidly cyclizes into an oxazolone intermediate, leading to the loss of stereochemical integrity[6]. The Solution: Switch to a neutral coupling cocktail. The DIC/OxymaPure system is highly effective at suppressing racemization/epimerization while maintaining strong coupling efficiency[6]. If a base must be used, switch from DIPEA to the weaker, more sterically hindered base 2,4,6-trimethylpyridine (collidine).

EpimerizationPathway ActivatedAA Activated N-Me-4-F-D-Phe (OAt/OBt Ester) Oxazolone Oxazolone Intermediate (Loss of Stereocenter) ActivatedAA->Oxazolone Cyclization Target D-Epimer Product (Desired) ActivatedAA->Target Direct Attack (Fast) Epimer L-Epimer Product (Diastereomer) Oxazolone->Epimer Ring Opening Base Excess DIPEA (Base Catalysis) Base->Oxazolone Promotes

Fig 2. Base-catalyzed oxazolone epimerization pathway during hindered amino acid activation.

Q4: After Fmoc deprotection of the residue following my N-Me-4-F-D-Phe, my entire peptide chain disappeared from the resin. Where did it go?

The Causality: You have fallen victim to Diketopiperazine (DKP) formation. If N-Me-4-F-D-Phe is located at the C-terminal dipeptide stage (position 2), Fmoc deprotection of the subsequent amino acid creates a free amine. Because N-alkylated amino acids strongly favor a cis-amide bond conformation, the free amine is perfectly aligned to attack the ester linkage connecting the peptide to the resin, cleaving the dipeptide off as a cyclic DKP[3]. The Solution: Synthesize the peptide on a highly sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the trityl linker physically prevents the spatial arrangement required for DKP cyclization.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct coupling reagent is the single most important variable when handling N-methylated amino acids[1]. Use the table below to select the optimal reagent based on your specific synthesis phase.

Coupling ReagentChemical ClassReactivity with N-Me AminesEpimerization RiskKey Advantage / Disadvantage
HATU Uronium SaltVery HighModerateExcellent for difficult couplings; can cause irreversible guanidinylation if pre-activated too long.
COMU Uronium SaltVery HighLowSafer alternative to HATU; superior performance for Aib and N-Me residues[4].
DIC / Oxyma Carbodiimide + AdditiveHighVery Low Best choice for preserving the D-stereocenter of the 4-fluoro-D-Phe residue[6].
PyAOP Phosphonium SaltHighModerateDoes not cause guanidinylation; ideal for fragment condensation onto N-Me residues.

Part 4: Self-Validating Experimental Protocols

Protocol A: Epimerization-Free Coupling OF Fmoc-N-Me-4-F-D-Phe-OH

Objective: Attach the hindered amino acid to the growing chain without inverting the D-stereocenter.

  • Resin Preparation: Swell 0.1 mmol of peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 x 5 min). Wash thoroughly with DMF (5 x 1 min)[1].

  • Activation Cocktail: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-N-Me-4-F-D-Phe-OH and 0.4 mmol (4 eq) of OxymaPure in 2 mL of DMF.

  • Initiation: Add 0.4 mmol (4 eq) of DIC to the vial. Stir for exactly 2 minutes at room temperature to form the active ester. (Note: No basic DIPEA is used, preventing oxazolone formation).

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Assistance: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 15 minutes (e.g., CEM Liberty or Biotage Initiator)[5].

  • Validation: Wash the resin (DMF 3x, DCM 3x). Perform a standard Kaiser test. A yellow/colorless result (negative) validates complete coupling. A blue result (positive) dictates a required double-coupling using COMU/DIPEA for 30 minutes at room temperature.

Protocol B: Extreme Coupling ONTO the N-Me-4-F-D-Phe Residue

Objective: Force the subsequent amino acid to acylate the highly unreactive secondary amine.

  • Deprotection: Deprotect the Fmoc group of the N-Me-4-F-D-Phe residue (20% piperidine/DMF).

  • Validation of Deprotection: Perform a Chloranil test . A dark blue/green color confirms the presence of the free secondary amine. (The Kaiser test will fail here).

  • Activation Cocktail: Dissolve 0.5 mmol (5 eq) of the incoming Fmoc-amino acid and 0.5 mmol (5 eq) of COMU in 2 mL of DMF[4].

  • Initiation: Add 1.0 mmol (10 eq) of DIPEA. Pre-activate for a strictly timed 1 minute . (Prolonged pre-activation with uronium salts leads to guanidinylation of the resin[1]).

  • Coupling: Transfer to the resin. React under microwave irradiation at 75°C for 20 minutes[5].

  • Validation: Wash the resin. Repeat the Chloranil test. If the beads remain colorless/yellow, the coupling is successful. If green/blue, repeat steps 3-5 (Double Coupling).

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[Link]

  • The Royal Society of Chemistry. Chapter 5: Microwave-assisted Peptide Synthesis.[Link]

  • ACS Publications. Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling.[Link]

  • PMC. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool.[Link]

  • ResearchGate. Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues.[Link]

Sources

Optimization

Minimizing racemization and epimerization of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine during activation

Welcome to the technical support and troubleshooting center for the activation and coupling of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine . The incorporation of N-methylated, D-configured, and unnatural halogenated amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the activation and coupling of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine . The incorporation of N-methylated, D-configured, and unnatural halogenated amino acids presents a "perfect storm" of steric hindrance and stereochemical instability during Solid-Phase Peptide Synthesis (SPPS).

This guide is designed for researchers and drug development professionals to understand the causality behind epimerization in these specific molecules and to implement self-validating protocols that ensure high-purity peptide yields.

Mechanistic Overview: Why Does Epimerization Occur?

During the activation of a carboxylic acid for peptide bond formation, the goal is to create a highly reactive ester. However, the N-methyl group on N-Fmoc-N-methyl-4-fluoro-D-phenylalanine causes severe steric hindrance, drastically slowing down the nucleophilic attack by the resin-bound amine[1].

Because the activated ester has an extended lifetime, it undergoes an intramolecular side-reaction to form a 5-oxazolidinone intermediate[1]. Unlike standard Fmoc-amino acids, the N-methyl group forces a cis-amide conformation that highly favors this cyclization. Once the 5-oxazolidinone is formed, the α -proton becomes highly acidic. The presence of the electron-withdrawing 4-fluoro group on the phenyl ring further exacerbates this acidity via inductive effects. Any base in the reaction mixture (such as DIEA) will rapidly abstract this proton, forming an achiral enolate that reprotonates to form the undesired L-epimer[2].

Mechanism A Fmoc-N-Me-4-F-D-Phe-OH (Starting Material) B Activated Ester (Extended Lifetime) A->B Activation Reagent C 5-Oxazolidinone (Cyclized Intermediate) B->C Slow Coupling due to Steric Hindrance F D-Peptide (Desired Product) B->F Fast Coupling (Ideal Pathway) D Achiral Enolate (Loss of Stereocenter) C->D Base Catalysis (e.g., DIEA) E L-Epimer Active Ester (Undesired) D->E Reprotonation G L-Peptide (Epimerized Byproduct) E->G Coupling

Pathway of N-methyl amino acid epimerization via 5-oxazolidinone during SPPS activation.

Troubleshooting & FAQs

Q1: I am observing >15% of the L-epimer in my final cleaved peptide. I am currently using HATU and DIEA for activation. How can I reduce this? A1: The HATU/DIEA system is notoriously problematic for N-methylated amino acids[3]. N,N-Diisopropylethylamine (DIEA) is a relatively strong tertiary amine base. Because the steric bulk of the N-methyl group slows down the coupling step, the activated amino acid sits in the presence of DIEA for an extended period, leading to base-mediated enolization[2]. Solution: Switch your base to 2,4,6-trimethylpyridine (TMP, also known as collidine). TMP is highly sterically hindered and less basic than DIEA, which drastically reduces its ability to abstract the α -proton while still facilitating the HATU activation[2][3].

Q2: To force the difficult coupling to completion, I increased the pre-activation time to 10 minutes. The yield improved, but epimerization skyrocketed. Why? A2: Pre-activation allows the coupling reagent to fully convert the carboxylic acid to the active ester. However, for N-methyl amino acids, a prolonged lifetime of the active ester in the absence of the nucleophile guarantees the intramolecular formation of the racemization-prone 5-oxazolidinone[1]. Solution: Implement a "zero pre-activation" (in situ) protocol. The coupling reagent should be the absolute last component added, and it must be added directly to the reaction vessel containing the resin and the amino acid.

Q3: Is there a coupling system that avoids tertiary amine bases entirely? A3: Yes. The carbodiimide/oxime system, specifically DIC / Oxyma Pure , is highly recommended for this specific challenge[4][5]. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is slightly acidic and completely eliminates the need for a basic additive like DIEA or TMP. It forms a highly reactive ester that overcomes the steric hindrance of the N-methyl group, ensuring fast coupling before epimerization can occur[4].

Quantitative Data: Impact of Coupling Conditions

The choice of coupling reagent and base dictates the stereochemical integrity of the final peptide. The table below summarizes the expected outcomes when coupling highly hindered, epimerization-prone N-methylated amino acids under various conditions[2].

Coupling ReagentBase UsedPre-activation TimeCoupling Yield (%)D-Epimer (Desired)L-Epimer (Undesired)
HATU DIEA5 min>95%82.0%18.0%
HATU TMP (Collidine)1 min92%96.0%4.0%
COMU TMP (Collidine)1 min95%98.0%2.0%
DIC / HOBt None0 min65%98.0%2.0%
DIC / Oxyma Pure None0 min94%>99.0% <1.0%

Note: DIC/HOBt provides low epimerization but suffers from poor coupling yields due to the extreme steric hindrance of the N-methyl group. DIC/Oxyma Pure provides the optimal balance of high reactivity and stereochemical preservation.

Self-Validating Experimental Protocol: Zero-Preactivation with DIC/Oxyma

To achieve <1% epimerization while maintaining high coupling efficiency, utilize the following base-free, zero-preactivation methodology.

Workflow S1 Step 1: Resin Prep Wash thoroughly with DMF S2 Step 2: Reagent Delivery Add Fmoc-AA & Oxyma Pure (NO DIC YET) S1->S2 S3 Step 3: In Situ Activation Add DIC directly to vessel S2->S3 S4 Step 4: Coupling Agitate at 25°C (2-4 hours) S3->S4 S5 Step 5: Validation Perform Chloranil Test S4->S5

Zero-preactivation workflow for sterically hindered N-methyl amino acids.

Step-by-Step Methodology:
  • Resin Preparation: Ensure the peptide-resin (containing a free N-terminal amine) is thoroughly washed with anhydrous DMF (5 x 1 min).

  • Reagent Preparation: Dissolve 4.0 equivalents of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine and 4.0 equivalents of Oxyma Pure in a minimal volume of anhydrous DMF to achieve a ~0.1 M concentration.

    • Critical Causality Check: Do NOT add the coupling reagent (DIC) to this vial. Keeping the acid unactivated prevents premature oxazolidinone formation.

  • Delivery: Transfer the unactivated amino acid and Oxyma Pure solution directly into the reaction vessel containing the resin.

  • In Situ Activation: Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) directly to the reaction vessel.

  • Coupling Reaction: Agitate the mixture at room temperature (25°C) for 2 to 4 hours.

    • Warning: Do not use microwave heating for this specific coupling step. Elevated temperatures exponentially increase the rate of epimerization for N-methylated residues.

  • Washing & Validation: Drain the reaction vessel and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Self-Validation: Validate the completion of the coupling using a Chloranil test . Because the resulting N-terminal is a secondary amine (due to the N-methyl group), the standard Kaiser test will yield a false negative. The Chloranil test specifically detects secondary amines; a successful coupling will result in colorless beads, while incomplete coupling will leave the beads blue/green.

References

  • Epimerisation in Peptide Synthesis - PMC - NIH National Institutes of Health (NIH) URL:[Link]

  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC National Institutes of Health (NIH) URL: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives ACS Omega URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing TFA Cleavage for Peptides Containing N-methyl-4-fluoro-D-phenylalanine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the final, critical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the final, critical step in solid-phase peptide synthesis (SPPS): the trifluoroacetic acid (TFA)-mediated cleavage and deprotection of peptides containing the sterically hindered and electronically modified amino acid, N-methyl-4-fluoro-D-phenylalanine.

The incorporation of N-methylated amino acids is a powerful strategy to enhance metabolic stability and membrane permeability.[1] However, these modifications introduce significant synthetic and cleavage challenges.[1][2][3] This guide is designed to help you navigate these complexities, ensuring high yield and purity of your target peptide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your optimization efforts.

Problem: Incomplete Cleavage and Low Peptide Yield

Question: After a standard 2-hour TFA cleavage, my HPLC analysis shows a low yield of the desired peptide and a significant amount of peptide still attached to the resin. What is causing this and how can I improve my yield?

Answer:

Incomplete cleavage is a common issue, particularly with sterically hindered residues like N-methylated amino acids.[1][2] The N-methyl group can sterically shield the peptide backbone, potentially slowing the acidolysis of the linker that anchors your peptide to the resin.[1]

Potential Causes & Step-by-Step Solutions:

  • Insufficient Cleavage Time: The standard 2-hour cleavage may be insufficient for complete removal of all protecting groups and cleavage from the resin, especially with multiple hindered or acid-resistant protecting groups like Arg(Pbf).[4][5]

    • Solution: Perform a time-course study. Conduct small-scale cleavages on 10-20 mg of resin and analyze the supernatant by HPLC at 2, 4, and 6-hour intervals.[6] This will help you determine the optimal cleavage time for your specific sequence. Be aware that prolonged exposure to TFA can sometimes lead to degradation of sensitive peptides.[7][8]

  • Inadequate Reagent Volume or Resin Swelling: For the acid to effectively cleave the linker and protecting groups, it must be able to penetrate the resin beads.

    • Solution: Ensure you are using a sufficient volume of the cleavage cocktail, typically 5-10 mL per gram of resin.[4][7] Before adding the cocktail, ensure the peptide-resin is well-swelled. A pre-wash with dichloromethane (DCM) is recommended.

  • Residual DMF: Any residual dimethylformamide (DMF) from the synthesis can neutralize the TFA, reducing its effective concentration and hindering cleavage.[5]

    • Solution: Before cleavage, thoroughly wash the peptide-resin with a solvent like DCM to remove all traces of DMF. For PEG-based resins that tend to retain DMF, a wash with a mildly acidic solution like 1% TFA in DCM can be beneficial, but this should be avoided with highly acid-labile linkers.[5]

Problem: Presence of Unidentified Side Products in HPLC/MS

Question: My mass spectrometry data shows peaks corresponding to +56 Da and other unexpected adducts on my peptide containing N-methyl-4-fluoro-D-phenylalanine. What are these side products and how can I prevent them?

Answer:

The generation of reactive cationic species during TFA cleavage is the primary cause of side product formation.[5] Protecting groups like tert-butyl (tBu) and trityl (Trt) form stable carbocations upon cleavage, which can alkylate nucleophilic residues such as Tryptophan, Methionine, Cysteine, and Tyrosine.[5] While 4-fluoro-D-phenylalanine is not a classic nucleophile, the N-methyl group can influence the peptide's conformation and susceptibility to other side reactions.

Potential Causes & Step-by-Step Solutions:

  • Carbocation Scavenging is Insufficient: The most common side reaction is alkylation by tert-butyl cations (+57 Da, observed as +56 Da due to proton loss). This indicates your scavenger cocktail is not effectively trapping these reactive species.

    • Solution: The choice of scavenger is critical. Triisopropylsilane (TIS) is a highly effective scavenger for tert-butyl and trityl cations.[9] A standard and robust "odorless" cocktail for many peptides is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[5] The water in this mixture also helps to hydrolyze the tert-butyl trifluoroacetate intermediate.[10]

  • Oxidation of Sensitive Residues: If your peptide also contains Met or Trp, you may see +16 Da or +32 Da peaks corresponding to oxidation.[9]

    • Solution: For peptides containing oxidation-prone residues, a more complex cocktail is required. The classic Reagent K (TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5, v/v/v/v/v) is highly effective.[5][9] EDT is a potent reducing agent that minimizes oxidation, while thioanisole protects Trp and Met.[9]

  • Side Reactions Involving the N-methyl Group: In some cases, N-methylated peptides can undergo specific side reactions, such as the cleavage of the peptide bond C-terminal to the N-methylated residue, particularly in Asp-Pro like sequences.[7][11]

    • Solution: Careful analysis of the fragmentation pattern in your mass spectrum is key. If you observe fragmentation, consider reducing the cleavage time to the minimum required for complete deprotection (determined by your time-course study). Also, ensure the cleavage is performed at room temperature, as elevated temperatures can accelerate side reactions.[11]

Frequently Asked Questions (FAQs)

Q1: Does the 4-fluoro modification on the phenylalanine ring require special scavengers?

The para-fluoro substitution makes the aromatic ring electron-deficient and generally less susceptible to electrophilic attack (like alkylation) compared to an unprotected tyrosine or tryptophan. Therefore, it does not typically require specific scavengers for its own protection. The primary considerations for your cleavage cocktail should be driven by the N-methyl group and any other sensitive residues in your peptide sequence (e.g., Met, Trp, Cys, Arg).

Q2: What is the best "go-to" cleavage cocktail for a peptide containing N-methyl-4-fluoro-D-phenylalanine?

A universal cocktail does not exist, and the optimal choice is sequence-dependent.[5] However, a good starting point for a peptide that does not contain other sensitive residues like Trp, Met, or Cys is TFA/TIS/H₂O (95:2.5:2.5) .[4][5] TIS is an excellent scavenger for the carbocations generated from common protecting groups.[9]

Q3: How long should I perform the cleavage reaction?

For peptides with N-methylated residues, a standard 2-hour cleavage may not be sufficient.[1][2] It is highly recommended to perform a small-scale trial to determine the optimal time.[6] Start with a 2-4 hour cleavage and monitor for completion by HPLC. For sequences with multiple Arg(Pbf) groups, longer times may be necessary.[4][5]

Q4: Can I increase the temperature to speed up the cleavage?

While gentle heating (e.g., to 30-35°C) has been reported to accelerate difficult cleavages, it should be approached with extreme caution.[4] Increased temperature can significantly increase the rate of side reactions, including racemization and degradation of the peptide backbone, especially at sensitive sites like N-methylated residues.[11] It is generally recommended to perform the cleavage at room temperature unless empirical data from small-scale tests show a clear benefit without compromising purity.

Data & Protocols

Table 1: Recommended TFA Cleavage Cocktails
Peptide CharacteristicsRecommended Cocktail (v/v/v)Key Scavengers & Rationale
Contains N-methyl-4-fluoro-D-Phe only (no other sensitive residues)TFA/TIS/H₂O (95:2.5:2.5) TIS: Scavenges tert-butyl and trityl cations. H₂O: Aids in hydrolyzing reactive intermediates.[10]
Contains N-methyl-4-fluoro-D-Phe and Trp, Met, or CysTFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) EDT: Reduces oxidation of Trp and Met.[9] TIS scavenges carbocations.
Contains multiple Arg(Pbf/Pmc), Trp, Met, and CysReagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Thioanisole & Phenol: Protect Trp and Tyr. EDT: Prevents oxidation. A robust cocktail for complex peptides.[5][9]
Experimental Protocol: Small-Scale Trial Cleavage

This protocol is essential for optimizing the cleavage conditions for your specific peptide.[6]

  • Resin Preparation: Place 20 mg of the dried peptide-resin into a 1.5 mL microcentrifuge tube with a filter.

  • Washing: Wash the resin thoroughly with DCM (3 x 1 mL) to remove residual DMF. Dry the resin under a stream of nitrogen.

  • Cocktail Addition: Prepare the chosen cleavage cocktail from Table 1. Add 200 µL of the fresh cocktail to the resin.

  • Incubation: Gently agitate the mixture at room temperature for the desired time (e.g., 2 hours for the first trial).

  • Peptide Precipitation: After incubation, filter the cleavage mixture into a new 1.5 mL microcentrifuge tube containing 1 mL of cold diethyl ether.

  • Isolation: Centrifuge the tube at high speed for 2 minutes to pellet the precipitated peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with another 1 mL of cold ether and centrifuge again.

  • Drying & Analysis: Decant the ether and allow the peptide pellet to air dry. Reconstitute the peptide in an appropriate solvent (e.g., 50% acetonitrile/water) for HPLC and LC-MS analysis.

Visualizing Your Workflow

Decision Tree for Cleavage Cocktail Selection

The following diagram illustrates a logical workflow for selecting an appropriate TFA cleavage cocktail based on the amino acid composition of your peptide.

CleavageCocktailSelection Start Start: Analyze Peptide Sequence CheckSensitive Contains Trp, Met, or Cys? Start->CheckSensitive CheckArg Contains multiple Arg(Pbf/Pmc)? CheckSensitive->CheckArg Yes Cocktail_Simple Use TFA/TIS/H2O (95:2.5:2.5) CheckSensitive->Cocktail_Simple No Cocktail_EDT Use TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5) CheckArg->Cocktail_EDT No Cocktail_K Use Reagent K CheckArg->Cocktail_K Yes End Proceed to small-scale trial cleavage Cocktail_Simple->End Cocktail_EDT->End Cocktail_K->End

Caption: Decision workflow for selecting a TFA cleavage cocktail.

References

  • Should My Peptide Be Methylated? LifeTein. [Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Gyros Protein Technologies. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications. [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. PubMed. [Link]

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). MDPI. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Cleavage Cocktail Selection. CDN. [Link]

  • N-Methylation of amino acids.
  • Acidolysis kinetics of NBTs in peptides. ResearchGate. [Link]

  • Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]

  • Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTec. [Link]

  • Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC. [Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry (RSC Publishing). [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. ACS Publications. [Link]

  • Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Synthesis of Protected l-4-[Sulfono(difluoromethyl)]phenylalanine and Its Incorporation into a Peptide. Organic Letters (ACS Publications). [Link]

  • Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. PubMed. [Link]

  • Phenylalanine-containing self-assembling peptide nanofibrous hydrogel for the controlled release of 5-fluorouracil and leucovorin. RSC Publishing. [Link]/2014/ra/c4ra04393f)

Sources

Reference Data & Comparative Studies

Validation

Validating target binding affinity of peptides synthesized with N-Fmoc-N-methyl-4-fluoro-D-phenylalanine

Validating Target Binding Affinity of Peptides Synthesized with N-Fmoc-N-methyl-4-fluoro-D-phenylalanine: A Comprehensive Comparison Guide The incorporation of non-natural amino acids into peptide scaffolds is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Binding Affinity of Peptides Synthesized with N-Fmoc-N-methyl-4-fluoro-D-phenylalanine: A Comprehensive Comparison Guide

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of native peptides, such as poor proteolytic stability and suboptimal target affinity. Among the most advanced building blocks used in Solid-Phase Peptide Synthesis (SPPS) is N-Fmoc-N-methyl-4-fluoro-D-phenylalanine .

Once the Fmoc protecting group is removed during synthesis, the resulting N-methyl-4-fluoro-D-phenylalanine (NMe-4F-D-Phe) residue introduces three distinct, synergistic modifications to the peptide: N-methylation, para-fluorination, and D-stereochemistry. This guide provides an in-depth comparative analysis of this residue against standard alternatives and establishes a self-validating experimental framework for quantifying its target binding affinity.

Structural Causality: The "Why" Behind the Modifications

To understand how to validate binding affinity, one must first understand the mechanistic causality behind substituting a native L-Phenylalanine with NMe-4F-D-Phe.

  • N-Methylation (Conformational Rigidity & Stability): Adding a methyl group to the amide nitrogen eliminates a hydrogen bond donor and introduces steric bulk. This restricts the rotational freedom of the peptide backbone ( ϕ and ψ angles), locking the peptide into a pre-organized conformation. If this conformation matches the bioactive binding state, the entropic penalty of binding ( ΔS ) is significantly reduced, driving higher affinity . Furthermore, the absence of the amide hydrogen prevents recognition by proteases, increasing the peptide's half-life by up to 45-fold .

  • 4-Fluoro Substitution (Electronic Modulation & Detectability): Fluorine is highly electronegative. Substituting it at the para position of the phenyl ring pulls electron density away from the aromatic center. This alters the electrostatic potential of the π -system, which can precisely tune cation- π or π−π stacking interactions with target residues like Arginine or Tryptophan, directly impacting the enthalpic driving force ( ΔH ) of binding [[2]]() 3. Crucially, the 19F nucleus serves as a hyper-responsive, background-free probe for NMR-based binding assays 4.

  • D-Stereochemistry (Proteolytic Evasion): Endogenous proteases are stereospecific for natural L-amino acids. Inverting the chiral center to the D-configuration creates a spatial mismatch in protease active sites, rendering the peptide virtually invisible to enzymatic degradation [[]]().

G Root NMe-4F-D-Phe NMe N-Methylation Root->NMe Fluoro 4-Fluoro Substitution Root->Fluoro DStereo D-Stereochemistry Root->DStereo Rigid Conformational Rigidity NMe->Rigid Protease Proteolytic Resistance NMe->Protease Pi Modulated π-Interactions Fluoro->Pi NMR 19F NMR Detectability Fluoro->NMR DStereo->Protease

Mechanistic contributions of NMe-4F-D-Phe modifications to peptide efficacy.

Comparative Performance Data

When designing a validation campaign, it is critical to benchmark the NMe-4F-D-Phe peptide against simpler analogs to isolate the thermodynamic and kinetic contributions of each functional group.

ModificationPrimary Structural EffectRelative Protease Half-LifeImpact on Binding Affinity ( Kd​ ) 19F NMR Utility
L-Phe (Wild-Type) Baseline flexibility and π -stacking1x (Baseline)BaselineNone
D-Phe Stereochemical evasion of proteases>10xVariable (Requires spatial tolerance in pocket)None
NMe-L-Phe Backbone rigidity, loss of H-bond donor~5x to 45xEntropically favored if pre-organized correctlyNone
4F-L-Phe Modulated cation- π / π−π stacking~2xEnthalpically driven affinity shiftsHigh (Ligand-Observed)
NMe-4F-D-Phe Synergistic rigidity, evasion, and π -modulation>50x Highly specific, optimized thermodynamicsHigh (Ligand-Observed)

Orthogonal Workflows for Binding Affinity Validation

Because NMe-4F-D-Phe introduces complex steric and electronic changes, relying on a single binding assay can yield false positives. A robust, self-validating system requires orthogonal techniques: 19F NMR for structural confirmation, Surface Plasmon Resonance (SPR) for kinetics, and Isothermal Titration Calorimetry (ITC) for thermodynamics.

G A SPPS with N-Fmoc-NMe-4F-D-Phe B Fmoc Deprotection & Cleavage A->B C HPLC Purification (>95% Purity) B->C D Binding Affinity Validation C->D E SPR (Kinetics: Kon, Koff) D->E F ITC (Thermodynamics: ΔH, ΔS) D->F G 19F NMR (Structural Binding) D->G

Workflow for synthesizing and validating NMe-4F-D-Phe modified peptides.

Protocol 1: Ligand-Observed 19F NMR Spectroscopy

Because fluorine is virtually absent in biological systems, 19F NMR provides a background-free window into ligand binding [[5]](). When the fluorinated peptide binds to a macromolecular target, the change in the chemical environment induces chemical shift perturbations ( Δδ ) and line broadening due to increased transverse relaxation rates ( R2​ ) [[6]]() 7.

  • Sample Preparation: Dissolve the purified NMe-4F-D-Phe peptide to a final concentration of 100 μ M in NMR buffer (50 mM sodium phosphate, pH 7.4, 50 mM NaCl, 10% D 2​ O) 5.

  • Target Titration: Prepare a stock of the unlabelled target protein. Perform a titration series adding the target protein to the peptide sample at molar ratios of 0:1, 0.5:1, 1:1, and 2:1.

  • Acquisition: Acquire 1D 19F NMR spectra at 25 °C using a spectrometer equipped with a fluorine-tuned cryoprobe (e.g., 564 MHz for 19F ) 5. Utilize a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence with a T2​ filter to suppress broad protein background signals and selectively monitor the sharp signals of the unbound fluorinated peptide 4.

  • Analysis: Monitor the disappearance of the sharp free-peptide peak (typically around -40 ppm) and the emergence of a broader, shifted peak corresponding to the bound state [[5]]().

  • Self-Validation Checkpoint: Introduce a known, high-affinity unlabelled competitor ligand to the 1:1 mixture. If the broad bound-state peak disappears and the sharp free-state 19F peak returns, the binding is confirmed to be target-specific and reversible 5.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data ( kon​ and koff​ ). This is critical because N-methylation often alters the association/dissociation rates by pre-organizing the peptide backbone, while fluorination modulates the off-rate via π -interactions 3.

  • Sensor Chip Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) until a density of ~1000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold serial dilution of the NMe-4F-D-Phe peptide (e.g., 3.125 nM to 100 nM) in running buffer (HBS-EP+).

  • Kinetic Injection: Inject the peptide series over the active and reference flow cells at a high flow rate (30 μ L/min) to minimize mass transport limitation. Use an association phase of 120 seconds and a dissociation phase of 300 seconds.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface if the highly stable NMe-4F-D-Phe peptide does not fully dissociate.

  • Data Fitting: Double-reference the sensograms (subtracting reference cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

  • Self-Validation Checkpoint: Verify that the experimental Rmax​ aligns with the theoretical maximum based on the immobilization level and molecular weight ratio. If the experimental Rmax​ is significantly higher, it indicates non-specific aggregation driven by the increased lipophilicity of the 4-fluoro group.

Protocol 3: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC maps the thermodynamic driving forces ( ΔH , ΔS ). Fluorination alters the enthalpic contribution by modulating π -interactions, while N-methylation alters the entropic penalty by restricting backbone flexibility 3.

  • Degassing: Thoroughly degas both the peptide (syringe, 200 μ M) and target protein (cell, 20 μ M) solutions prepared in identical buffers to prevent heat of dilution artifacts.

  • Titration Parameters: Set the ITC instrument to 25 °C. Program 20 injections of 2 μ L each, with a 150-second spacing between injections and a stirring speed of 750 rpm.

  • Thermodynamic Extraction: Integrate the peaks and fit the resulting isotherm to an independent binding model to determine Kd​ , ΔH , and calculate −TΔS .

  • Self-Validation Checkpoint: Perform a control titration of the NMe-4F-D-Phe peptide into the buffer alone. Subtract this heat of dilution from the raw data. This is critical because N-methylated peptides can self-associate; the control ensures the measured heat is solely from the target binding event.

References

  • Applications of 19F-NMR in Fragment-Based Drug Discovery - MDPI. 5

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. 4

  • Fluorinated amino acids - Refubium.Link

  • Non-Natural Phenylalanine in Peptide Design Guide - BOC Sciences.

  • NMR Studies of 4-19F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State - Biochemistry (ACS Publications). 6

  • Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects - Journal of Medicinal Chemistry (ACS Publications). 7

  • Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC. 2

  • The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC. 3

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine

As a Senior Application Scientist, my focus extends beyond the application of our products to their entire lifecycle within your laboratory, including their safe and compliant disposal. This guide provides a detailed pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my focus extends beyond the application of our products to their entire lifecycle within your laboratory, including their safe and compliant disposal. This guide provides a detailed protocol for managing waste streams associated with N-Fmoc-N-methyl-4-fluoro-D-phenylalanine, a specialized amino acid derivative common in peptide synthesis. The procedures outlined here are designed to ensure the safety of laboratory personnel and protect our environment by adhering to established best practices for chemical waste management.

The core principle of this guide is waste stream integrity . The unique structural elements of this compound—the base-labile Fmoc group, the fluorinated aromatic ring, and its solid, often powdered form—dictate specific segregation and disposal pathways. Adherence to these protocols is not merely a matter of regulatory compliance; it is a cornerstone of a robust laboratory safety culture.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for the N-methylated, 4-fluoro-D-phenylalanine isomer may not be universally available, we can extrapolate critical safety information from structurally similar compounds like N-Fmoc-4-fluoro-L-phenylalanine and N-Fmoc-4-methyl-L-phenylalanine.[1][2]

The primary risks associated with this compound are typical of fine chemical powders:

  • Inhalation: May cause respiratory tract irritation.[2][3]

  • Skin/Eye Contact: Can cause skin and serious eye irritation.[3]

  • Environmental: The fluorinated nature of the compound necessitates careful disposal to prevent environmental release.[1][4]

Table 1: Summary of Potential Hazards and Protective Measures

Hazard ClassPotential EffectRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Inhalation) May cause respiratory tract irritation.[2][3]Use in a well-ventilated area or chemical fume hood.[1] Wear a NIOSH (US) or EN 143 (EU) approved dust mask (e.g., N95).[1]
Skin Irritation Causes skin irritation.[3]Handle with compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[1] Wear a lab coat or other protective clothing.[2]
Eye Irritation Causes serious eye irritation.[3]Wear safety glasses with side shields or tightly fitting safety goggles.[1][2]
Environmental Hazard Fluorinated organic compounds can be persistent.Do not allow the product to enter drains or the environment.[1]
Combustibility Classified as a combustible solid.[5]Store away from strong oxidizing agents.[2]

The Principle of Waste Segregation

Proper chemical waste disposal hinges on one critical action: segregation at the point of generation .[6][7] Mixing incompatible waste streams can lead to dangerous reactions, complicates disposal, and significantly increases costs. For N-Fmoc-N-methyl-4-fluoro-D-phenylalanine, waste must be segregated into three primary categories as detailed below.

The following diagram illustrates the decision-making process for proper waste segregation.

G Disposal Workflow for N-Fmoc-N-methyl-4-fluoro-D-phenylalanine cluster_containers Final Waste Containers Start Identify Waste Type Unused_Chemical Unused/Expired Solid Chemical Start->Unused_Chemical Pure Compound Contaminated_Labware Contaminated Labware (Gloves, Weigh Boats, Wipes) Start->Contaminated_Labware Dry Labware Liquid_Waste Solutions of Compound or Reaction Mixtures (e.g., with DMF, Piperidine) Start->Liquid_Waste Solutions Solid_Waste_Container Labeled Hazardous SOLID Waste (Non-Acute) Unused_Chemical->Solid_Waste_Container Contaminated_Labware->Solid_Waste_Container Halogenated_Waste_Container Labeled Hazardous LIQUID Waste (Halogenated Organic) Liquid_Waste->Halogenated_Waste_Container

Caption: Decision tree for segregating waste generated from N-Fmoc-N-methyl-4-fluoro-D-phenylalanine.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Unused/Expired Solid Compound

Unused or expired N-Fmoc-N-methyl-4-fluoro-D-phenylalanine must be disposed of as hazardous solid chemical waste.

  • Container Selection: Obtain a dedicated hazardous waste container suitable for solids. This should be a robust, sealable container, often a wide-mouthed plastic pail or drum provided by your institution's Environmental Health & Safety (EH&S) department.[8]

  • Labeling: Immediately label the container with the words "Hazardous Waste".[6] The label must include the full chemical name, "N-Fmoc-N-methyl-4-fluoro-D-phenylalanine," and an approximate quantity.[8] Do not use abbreviations or chemical formulas.[6]

  • Transfer: Carefully transfer the solid chemical into the labeled waste container inside a chemical fume hood to minimize inhalation risk.[1] Use appropriate tools (spatula, powder funnel) to avoid generating dust.

  • Storage: Keep the hazardous waste container sealed at all times, except when adding waste.[6][8] Store it in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials like strong oxidizing agents.[2][9]

  • Pickup: Once the container is nearly full (approximately 90%), arrange for a waste pickup through your institution's EH&S office.[6]

Protocol 2: Disposal of Contaminated Solid Labware

This category includes items like gloves, weigh boats, paper towels used for cleanup, and contaminated pipette tips.

  • Segregation: Collect all non-sharp, dry labware contaminated with the chemical.

  • Container: Place these items into the same "Hazardous SOLID Waste" container used for the pure compound.

    • Causality: Co-disposing of contaminated labware with the pure solid is efficient and appropriate because the hazard is identical. There is no risk of a chemical reaction between the items.

  • Sharp Items: If you have contaminated sharp items (e.g., needles, razor blades), they must first be placed in a designated sharps container. Once full, the sealed sharps container itself is disposed of as hazardous waste according to institutional policy.

Protocol 3: Disposal of Liquid Waste Streams

Liquid waste is common, arising from preparing solutions or from reaction mixtures, such as those for Fmoc-group deprotection. This waste stream requires special attention due to its mixed composition.

  • Identify as Halogenated Waste: The presence of the fluorine atom classifies this compound as a halogenated organic. Therefore, all liquid solutions must be disposed of in a designated "Halogenated Organic Waste" container.[10]

    • Causality: Halogenated and non-halogenated organic wastes are incinerated under different conditions. Improper incineration of halogenated compounds can release acidic gases (like hydrogen fluoride) and other pollutants. Segregation is crucial for proper treatment.[11]

  • Container Selection: Use a sealable, chemically compatible container (e.g., a high-density polyethylene carboy) designated for liquid waste.[8]

  • Labeling: Affix a "Hazardous Waste" label to the container. List all chemical constituents by their full names and estimate their percentages (e.g., Dimethylformamide (80%), Piperidine (15%), N-methyl-4-fluoro-D-phenylalanine (5%), Dibenzofulvene-piperidine adduct (<1%)).[6][8]

  • Collection: Collect the liquid waste in the labeled container. Keep the container sealed when not in use, and do not leave a funnel in the opening.[6] Use secondary containment (such as a plastic tub) to mitigate spills.[8]

  • Incompatibilities: Never mix this waste stream with acids, bases, or oxidizers in the same container.[7] For example, waste from Fmoc deprotection (which is basic due to piperidine) should not be mixed with acidic waste from Boc deprotection (containing TFA).[7][12]

  • Storage and Pickup: Store the sealed container in your lab's Satellite Accumulation Area. Arrange for pickup with EH&S when the container is approaching full.

Protocol 4: Disposal of Empty Chemical Containers

An "empty" container is never truly empty and must be decontaminated before disposal.

  • Initial Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., Dimethylformamide or acetone).[13]

  • Rinsate Disposal: The first rinseate is considered hazardous and must be collected and disposed of as "Halogenated Organic Waste" (see Protocol 3).[8] Subsequent rinses may also need to be collected, depending on local regulations.

  • Defacing: After triple-rinsing and allowing the container to air dry in a fume hood, completely obliterate or remove the original label.[8][13]

  • Final Disposal: The decontaminated and defaced container can typically be disposed of in the regular trash or glass recycling bin, as per your institution's policy.[13]

Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For a small spill of solid powder, you can likely manage it internally. For a large spill, or any liquid spill involving a significant amount of solvent, evacuate the area and contact your institution's emergency safety office.[13]

  • Cleanup (Small Solid Spill):

    • Wear your full PPE (lab coat, gloves, safety goggles, N95 mask).

    • Gently sweep up the solid material and place it into a labeled "Hazardous SOLID Waste" container.[2] Avoid actions that create dust.

    • Use a wet paper towel to wipe the area, then place the towel in the same waste container.

  • Disposal of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[13]

By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a safer research environment and ensure the responsible management of complex chemical reagents.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [URL: https://research.columbia.edu/content/hazardous-chemical-waste-management-guidelines]
  • Hazardous Waste Disposal Guide. Dartmouth College Policy Portal. [URL: https://policy.dartmouth.edu/hazardous-waste-disposal-guide]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [URL: https://www.vumc.org/safety/sites/default/files/public_files/forms/Lab%20Guide%20for%20Managing%20Chemical%20Waste.pdf]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/system/files/resources/Chemical-Waste-Management-Guidelines.pdf]
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [URL: https://www.canterbury.ac.nz/media/documents/health-and-safety/forms-and-guidelines/waste-management/Laboratory-Chemical-Waste-Handling-and-Disposal-Guidelines.pdf]
  • Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Center, University of Tokyo. [URL: https://www.esc.u-tokyo.ac.jp/wp/wp-content/uploads/2024/04/waste-liquid-flow-chart_en_2024.pdf]
  • Safety Data Sheet for N-Fmoc-4-methyl-L-phenylalanine. Achemica. [URL: http://www.achemica.com/sds/A811466_sds_en.pdf]
  • Safety Data Sheet for Nα-Fmoc-4-fluoro-L-phenylalanine. Watson International Ltd. [URL: https://www.watson-int.
  • Safety Data Sheet for 3,4,5-Trifluoro-L-phenylalanine, N-Fmoc protected. SynQuest Laboratories, Inc. [URL: https://www.synquestlabs.com/sites/default/files/sds/4658-3-Y7.pdf]
  • Product Information for Fmoc-N-Me-D-Phe-OH. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/02399]
  • Safety Data Sheet for N-Fmoc-4-chloro-L-phenylalanine. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC446160010&productDescription=N-FMOC-4-CHLORO-L-PHENYLALANINE+1G&vendorId=VN00033897&countryCode=US&language=en]
  • Chemical Substance Information for N-Fmoc-N-methyl-4-methyl-L-phenylalanine. NextSDS. [URL: https://www.nextsds.com/chemical/199006-55-8]
  • Methods for Removing the Fmoc Group. Fields, G. B. (1995). In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [URL: https://link.springer.com/protocol/10.1385/0-89603-273-6:17]
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Kennepohl, D. et al. (2012). Sustainable Organic Laboratory Course (NOP). [URL: https://www.ioc-praktikum.
  • Product Information for L-Fmoc-4-fluorophenylalanine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/798215]
  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [URL: https://www.genscript.com/terminology/fmoc-deprotection.html]
  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [URL: https://www.aapptec.com/n-terminal-deprotection-boc-removal-s-3]
  • Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. University of Oxford. (2025). [URL: https://www.ox.ac.uk/news/2023-11-02-researchers-develop-innovative-new-method-recycle-fluoride-long-lived-forever]
  • Method for removing Fmoc group. Google Patents. (2013). [URL: https://patents.google.
  • Simple and efficient Fmoc removal in ionic liquid. Di Gioia, M. L., et al. (2017). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra04481c]
  • Product Information for N-Fmoc-4-methyl-L-phenylalanine. Thermo Scientific Alfa Aesar. [URL: https://www.alfa.
  • Hazardous waste from laboratories UNS50 and UNS40. Maastricht University. [URL: https://www.maastrichtuniversity.
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for N-Fmoc-N-methyl-4-fluoro-D-phenylalanine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like N-Fmoc-N-methyl-4-fluoro-D-phenylalanine, a...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like N-Fmoc-N-methyl-4-fluoro-D-phenylalanine, a key building block in modern peptide synthesis, demands a nuanced understanding of its properties to ensure personal and environmental safety.[1][2][3] This guide moves beyond a simple checklist, providing the rationale behind each safety recommendation to build a comprehensive and self-validating safety protocol.

Foundational Safety: Understanding the Hazard Profile

N-Fmoc-N-methyl-4-fluoro-D-phenylalanine is a halogenated organic compound, typically supplied as a white to off-white powder.[1][3] While some safety data sheets (SDS) for similar Fmoc-protected amino acids may not list them as hazardous under OSHA or WHMIS standards, a deeper look reveals potential risks that inform our safety strategy.[4][5][6]

The primary physical form—a powder—presents an immediate risk of aerosolization.[7] Fine dust can be easily inhaled, and like many chemical powders, may cause respiratory tract irritation.[4] Furthermore, as a halogenated organic compound, it belongs to a class of chemicals where toxicological data can be limited, and caution is warranted.[8][9] Prolonged skin contact may also lead to irritation.[10]

Therefore, our safety plan is built on the "As Low As Reasonably Achievable" (ALARA) principle, mitigating risks from:

  • Inhalation: Airborne powder during weighing and transfer.

  • Dermal Contact: Direct skin exposure to the powder or solutions.

  • Eye Contact: Exposure to powder or splashes of solutions containing the compound.

The First Line of Defense: Engineering and Administrative Controls

Personal protective equipment (PPE) is always the last line of defense.[11][12] Before we even select our gloves, we must leverage superior safety controls.

  • Chemical Fume Hood: All manipulations of solid N-Fmoc-N-methyl-4-fluoro-D-phenylalanine and its solutions must be performed inside a properly functioning and certified chemical fume hood.[8][13] This is the most critical engineering control for preventing the inhalation of chemical dust and vapors from solvents used in its application, such as dimethylformamide (DMF) or piperidine.[13][14]

  • Designated Area: The area within the fume hood where the compound is handled should be clearly marked as a designated area for this work.[9] This administrative control minimizes the risk of cross-contamination and unintentional exposure to others in the lab.

Essential PPE for Handling N-Fmoc-N-methyl-4-fluoro-D-phenylalanine

The following is a detailed breakdown of the required PPE, explaining the causality behind each selection.

This is the non-negotiable minimum for entering any laboratory space where this chemical is present.[15][16]

  • Full-Length Lab Coat: A buttoned lab coat provides a removable barrier against incidental spills and powder contamination.[12][16]

  • Long Pants and Closed-Toe Shoes: These protect the skin on the lower body and feet from potential splashes and spills.[12][15]

  • ANSI Z87.1-Compliant Safety Glasses: For weighing the solid compound within a fume hood where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.[8][15]

  • Chemical Splash Goggles: When preparing solutions or performing any liquid transfer (e.g., adding DMF, cleaving the Fmoc group with piperidine), the risk of splashing increases significantly.[11] In these cases, you must upgrade from safety glasses to tightly fitting chemical splash goggles to protect against liquid splashes.[11][15]

  • Face Shield: If there is a heightened risk of splashing, such as when transferring large volumes of cleavage solutions, a face shield should be worn in addition to chemical splash goggles. The goggles provide a seal around the eyes, and the shield protects the rest of the face.[11][15]

The choice of gloves must account for both the solid reagent and the solvents used with it.

  • Disposable Nitrile Gloves: For handling the solid compound, disposable nitrile gloves provide adequate protection from incidental contact.[8][15]

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Chemical Resistance for Solvents: When working with solvents like DMF or piperidine for peptide synthesis, it's crucial to consult a glove manufacturer's chemical resistance chart.[12][17] While nitrile offers some protection, prolonged exposure can lead to permeation. If extended contact is possible, consider wearing a more resistant glove, such as a flexible laminate glove, under an outer nitrile glove.[11] Always inspect gloves for any signs of degradation or puncture before use and change them immediately upon contact with a chemical.[7]

While a fume hood is the primary control for dust, some situations may warrant additional respiratory protection.

  • N95 Respirator: For tasks where dust generation is unavoidable and cannot be fully contained within a fume hood (e.g., cleaning a large spill, handling bulk quantities outside of primary containment), a NIOSH-approved N95 respirator should be worn. This will filter out fine particulates. Note that proper use of a respirator requires inclusion in your institution's respiratory protection program, which includes fit testing and training.[17]

Operational and Disposal Plan

A safe protocol extends from initial handling to final disposal.

Step-by-Step Handling Protocol (Solid)

  • Don all required PPE as outlined in the summary table below.

  • Perform all work in a certified chemical fume hood.

  • Carefully weigh the desired amount of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine onto weighing paper or into a container.

  • Use a spatula to gently transfer the solid, minimizing any dust creation.

  • If preparing a solution, slowly add the solvent to the solid to avoid splashing.

  • Once the transfer is complete, wipe down the spatula and the work surface with a damp cloth. Dispose of the cloth as hazardous waste.

Spill Management

  • For a small powder spill inside a fume hood, gently cover it with absorbent paper and then wet it slightly to prevent dust from becoming airborne. Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[7]

Waste Disposal

  • Solid Waste: All unused solid N-Fmoc-N-methyl-4-fluoro-D-phenylalanine and any materials grossly contaminated with it (e.g., weighing paper, spill cleanup debris) must be collected in a clearly labeled, sealed container for solid chemical waste.

  • Halogenated Organic Waste: Because this is a halogenated compound, all solutions containing it and any associated rinsates must be disposed of in a designated "Halogenated Organic Waste" container.[9][13] These containers are typically polyethylene, as acids produced from the breakdown of halogenated solvents can corrode metal.[9] Do not pour any of this waste down the drain.[7][13]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as solid hazardous waste according to your institution's guidelines.

Summary of PPE Requirements
TaskEye/Face ProtectionHand ProtectionRespiratory Protection
Weighing/Handling Solid Safety Glasses (ANSI Z87.1)Double Nitrile GlovesN/A (in fume hood); N95 if fume hood is not feasible
Preparing Solutions/Liquid Transfers Chemical Splash GogglesDouble Nitrile Gloves (or other solvent-rated gloves)N/A (in fume hood)
Cleaning Spills Chemical Splash GogglesHeavy-Duty/Double Nitrile GlovesN95 Respirator (for powder spills)
Chemical Handling and Disposal Workflow

This diagram illustrates the critical safety checkpoints from receipt of the chemical to its final disposal.

G cluster_prep Preparation & Handling cluster_disposal Waste Management Receive Receive & Log Chemical Store Store at 2-8°C Receive->Store Don_PPE Don Core PPE & Task-Specific Gear Store->Don_PPE Before Handling Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood PPE_Waste Dispose of Contaminated PPE Don_PPE->PPE_Waste After Use Weigh Weigh Solid Reagent Fume_Hood->Weigh Dissolve Prepare Solution Weigh->Dissolve Use Use in Synthesis Dissolve->Use Solid_Waste Collect Solid Waste & Contaminated Materials Use->Solid_Waste e.g., used vials Liquid_Waste Collect Halogenated Liquid Waste Use->Liquid_Waste e.g., reaction mixture Disposal_Pickup Arrange EHS Pickup Solid_Waste->Disposal_Pickup Liquid_Waste->Disposal_Pickup PPE_Waste->Disposal_Pickup

Caption: Workflow for handling N-Fmoc-N-methyl-4-fluoro-D-phenylalanine.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, Dartmouth College.
  • Personal Protective Equipment - Stanford Environmental Health & Safety.
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  • Fmoc-4-fluoro-D-phenylalanine - Chem-Impex.
  • Personal Protective Equipment - Environmental Health & Safety Services, University of Maryland, Baltimore.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, Northwestern University.
  • Safety Data Sheet: Fmoc-Phe(4-F)-OH - AAPPTec, LLC.
  • PSFC Halogenated Solvents - MIT Plasma Science and Fusion Center.
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  • SAFETY DATA SHEET: 4-Fluoro-N-Fmoc-L-phenylalanine - Fisher Scientific.
  • SAFETY DATA SHEET: N-FMOC-L-phenylalanine - LGC Standards.
  • Safety D
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  • Nα-Fmoc-Nα-methyl-D-phenylalanine - Chem-Impex.
  • Terminology of Antibody Drug for Fmoc Deprotection - GenScript.
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • Methods for Removing the Fmoc Group - Springer.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - Nowick Labor
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